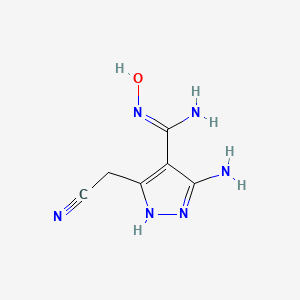
5-Amino-3-(cyanomethyl)-N-hydroxy-1H-pyrazole-4-carboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-3-(cyanomethyl)-N-hydroxy-1H-pyrazole-4-carboximidamide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(cyanomethyl)-N-hydroxy-1H-pyrazole-4-carboximidamide typically involves the reaction of malononitrile or its dimer with hydrazine hydrate. This reaction produces 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile, which can then be further modified to obtain the desired compound . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as morpholine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反応の分析
Types of Reactions
5-Amino-3-(cyanomethyl)-N-hydroxy-1H-pyrazole-4-carboximidamide undergoes various chemical reactions, including:
Condensation Reactions: It reacts with β-diketones and dibenzalacetone to form pyrazolo[1,5-a]pyrimidine derivatives.
Cyclization Reactions: The compound can undergo cyclization to form various heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
β-Diketones: Used in condensation reactions.
Cyanoguanidine: Used in acidic medium for cyclization reactions.
Major Products
The major products formed from these reactions include:
Pyrazolo[1,5-a]pyrimidine Derivatives: Formed through condensation reactions.
Pyrazolo[1,5-a][1,3,5]triazine Derivatives: Formed through cyclization reactions.
科学的研究の応用
5-Amino-3-(cyanomethyl)-N-hydroxy-1H-pyrazole-4-carboximidamide has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of various biologically active compounds, including kinase inhibitors and antiviral agents.
Biological Studies: The compound is studied for its potential as a thymidine phosphorylase inhibitor and its antitumor properties.
Chemical Research: It serves as a building block for the synthesis of complex heterocyclic compounds.
作用機序
The mechanism of action of 5-Amino-3-(cyanomethyl)-N-hydroxy-1H-pyrazole-4-carboximidamide involves its interaction with specific molecular targets. For instance, it acts as a kinase inhibitor by binding to the active site of the enzyme, thereby inhibiting its activity . The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for drug development.
類似化合物との比較
Similar Compounds
5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile: A precursor in the synthesis of the target compound.
Pyrazolo[1,5-a]pyrimidine Derivatives: Structurally similar compounds with diverse biological activities.
Uniqueness
5-Amino-3-(cyanomethyl)-N-hydroxy-1H-pyrazole-4-carboximidamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form various heterocyclic structures through condensation and cyclization reactions sets it apart from other similar compounds .
特性
分子式 |
C6H8N6O |
|---|---|
分子量 |
180.17 g/mol |
IUPAC名 |
3-amino-5-(cyanomethyl)-N'-hydroxy-1H-pyrazole-4-carboximidamide |
InChI |
InChI=1S/C6H8N6O/c7-2-1-3-4(6(9)12-13)5(8)11-10-3/h13H,1H2,(H2,9,12)(H3,8,10,11) |
InChIキー |
WHLZEVXIZGIWCX-UHFFFAOYSA-N |
異性体SMILES |
C(C#N)C1=C(C(=NN1)N)/C(=N/O)/N |
正規SMILES |
C(C#N)C1=C(C(=NN1)N)C(=NO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Chloromethyl)-4-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12884805.png)
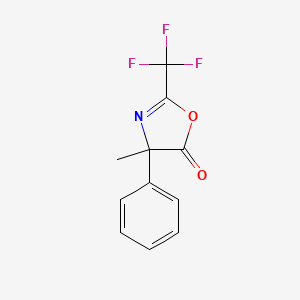
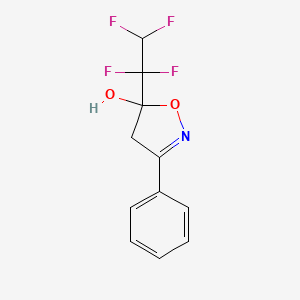
![2-[(5-Nitrofuran-2-yl)methoxy]benzoic acid](/img/structure/B12884824.png)
![N-[(3S)-2,5-dioxooxolan-3-yl]-2,5-dihydroxybenzamide](/img/structure/B12884829.png)
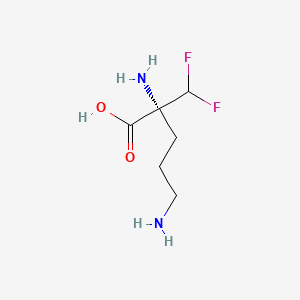
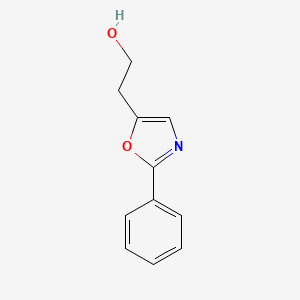
![1-[4-(Heptafluoropropyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12884850.png)
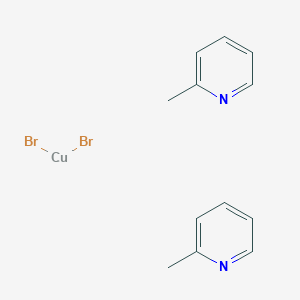

![Allyl 2-[2-[4-(allyloxy)phenyl]-3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12884867.png)

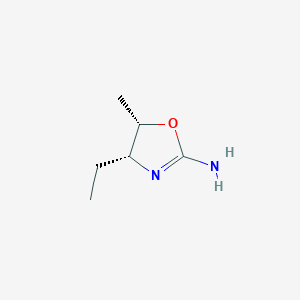
![2-(Bromomethyl)-7-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12884884.png)
